N-(1,3-benzodioxol-5-ylmethyl)-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide
Description
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O5/c1-2-31-18-6-4-17(5-7-18)19-12-20-24(30)27(9-10-28(20)26-19)14-23(29)25-13-16-3-8-21-22(11-16)33-15-32-21/h3-12H,2,13-15H2,1H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQNOTJIKCWIRIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC(=O)NCC4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1,3-benzodioxol-5-ylmethyl)-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide is a compound of growing interest in pharmacological research due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant case studies.
The molecular formula of this compound is with a molecular weight of approximately 503.57 g/mol. Its structure includes a benzodioxole moiety, which is known for various biological activities.
The compound's biological activity can be attributed to its interaction with specific protein targets involved in critical cellular processes:
- Protein Kinase Inhibition : Similar compounds have shown high selectivity for Src family kinases (SFKs), which are implicated in cancer progression. For instance, related compounds exhibit excellent pharmacokinetics and in vivo activity against tumors by inhibiting c-Src and Abl enzymes at low concentrations .
- Regulation of Signaling Pathways : The compound may influence pathways such as Wnt signaling and glucose homeostasis through the modulation of protein kinases like GSK3B. This kinase plays a vital role in various cellular functions including insulin signaling and transcription factor regulation .
Anticancer Potential
Recent studies have highlighted the anticancer properties of compounds structurally related to this compound. For example:
- In Vitro Studies : Compounds with similar scaffolds have demonstrated significant cytotoxic effects against various cancer cell lines. These effects are often mediated through the induction of apoptosis and cell cycle arrest.
- In Vivo Models : In animal models, related compounds have shown promising results in reducing tumor size and improving survival rates when administered orally .
Other Biological Activities
Apart from anticancer properties, this compound may exhibit additional pharmacological effects:
- Anti-inflammatory Activity : Some benzodioxole derivatives have been reported to possess anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines.
- Neuroprotective Effects : There is emerging evidence that compounds containing benzodioxole structures may offer neuroprotection by modulating oxidative stress pathways.
Case Study 1: Antitumor Efficacy
A study investigated the effects of a related compound on pancreatic cancer models. The results indicated that the compound significantly inhibited tumor growth and enhanced survival rates when administered at specific dosages . The mechanism was linked to the inhibition of SFKs and subsequent downregulation of pathways promoting tumor survival.
Case Study 2: Pharmacokinetic Profile
Another investigation focused on the pharmacokinetics of similar benzodioxole-containing compounds. The findings revealed favorable absorption and distribution characteristics, with a half-life conducive to once-daily dosing regimens . This profile suggests potential for clinical application in chronic conditions requiring sustained therapeutic levels.
Summary Table of Biological Activities
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Modified Acetamide Substituents
N-Cyclohexyl-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide ()
- Molecular Formula : C₂₂H₂₆N₄O₃
- Molecular Weight : 394.47 g/mol
- Key Differences : Replacement of the benzodioxolylmethyl group with cyclohexyl. The cyclohexyl group increases hydrophobicity but may reduce hydrogen-bonding capacity compared to the benzodioxole moiety.
- N-Cyclopentyl-2-[2-(4-ethoxyphenyl)-4-oxopyrazolin-5(4H)-yl]acetamide () Molecular Formula: C₂₁H₂₄N₄O₃ Molecular Weight: 380.45 g/mol Key Differences: Smaller cyclopentyl group vs.
Analogues with Modified Pyrazolo-Pyrazinone Substituents
- N-(2,3-Dihydro-1,4-Benzodioxin-6-yl)-2-[2-(3,4-Dimethoxyphenyl)-4-Oxopyrazolo[1,5-a]Pyrazin-5(4H)-Yl]Acetamide () Molecular Formula: C₂₅H₂₄N₄O₆ Molecular Weight: 476.49 g/mol Key Differences: Replacement of 4-ethoxyphenyl with 3,4-dimethoxyphenyl. The dihydrobenzodioxin group offers conformational rigidity vs. the benzodioxole in the target compound.
Analogues with Alternative Heterocyclic Cores
- N-(1,3-Benzodioxol-5-ylmethyl)-2-{[5-(((5,6,7,8-Tetrahydronaphthalen-2-yl)Oxy)Methyl)-1,3,4-Oxadiazol-2-yl]Thio}Acetamide () Molecular Formula: C₂₉H₂₆N₄O₆S Molecular Weight: 558.61 g/mol Key Differences: Oxadiazole-thioacetamide scaffold replaces pyrazolo-pyrazinone. The tetrahydronaphthalenyl group enhances lipophilicity, improving blood-brain barrier penetration. This compound showed promising anticancer activity against C6 glioma and A549 lung cancer cells (IC₅₀ = 8.2 μM) .
- Triazolo[1,5-a]Pyrazinone Derivatives () Example: N-Cyclohexyl-2-(7-(2,4-Dichlorobenzyl)-6-Oxo-Triazolo[1,5-a]Pyrazin-5(4H)-Yl)-2-(p-Tolyl)Acetamide
- Molecular Formula : C₂₇H₂₈Cl₂N₆O₂
- Molecular Weight : 563.46 g/mol
- High melting point (201–203°C) indicates stability .
Q & A
Q. Basic
- NMR spectroscopy : H and C NMR confirm substituent positions and amide bond formation (e.g., δ 8.2–8.5 ppm for pyrazine protons) .
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H] at m/z 506.15) and detects impurities .
- X-ray crystallography : Resolves stereochemistry of the pyrazolo[1,5-a]pyrazine core and benzodioxole orientation .
How can researchers resolve conflicting bioactivity data between in vitro and in vivo models for this compound?
Advanced
Discrepancies often arise from:
- Metabolic instability : Use LC-MS/MS to identify metabolites; modify the 4-ethoxyphenyl group to reduce CYP450-mediated oxidation .
- Solubility limitations : Assess logP values (predicted ~3.2) and formulate with cyclodextrins or PEG-based vehicles to enhance bioavailability .
- Target off-selectivity : Perform kinome-wide profiling (e.g., KinomeScan) to identify unintended kinase interactions .
What structure-activity relationship (SAR) insights guide optimization of this compound’s potency?
Advanced
Key SAR findings from analogous compounds:
How should researchers design assays to evaluate this compound’s solubility and stability?
Q. Basic
- Solubility : Use shake-flask method in PBS (pH 7.4) and DMSO, analyzed via HPLC .
- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with UPLC monitoring .
- Crystallinity : Powder X-ray diffraction (PXRD) identifies polymorphic forms affecting dissolution rates .
What computational strategies are effective for predicting this compound’s biological targets?
Q. Advanced
- Molecular docking : Use AutoDock Vina with kinase X-ray structures (e.g., PDB 3NY3) to prioritize targets .
- MD simulations : Simulate binding to ATP pockets (100 ns trajectories) to assess residence time and selectivity .
- QSAR models : Train on pyrazolo[1,5-a]pyrazine derivatives to predict IC values for novel analogs .
How can contradictory enzyme inhibition data across studies be reconciled?
Q. Advanced
- Assay conditions : Standardize ATP concentrations (e.g., 10 µM vs. 100 µM) and pre-incubation times .
- Orthogonal validation : Confirm hits via SPR (surface plasmon resonance) for binding kinetics .
- Control compounds : Include staurosporine or dasatinib as reference inhibitors to calibrate assay sensitivity .
What purification challenges arise during synthesis, and how are they addressed?
Q. Basic
- Byproduct formation : Optimize reaction stoichiometry (1.2:1 amine:carbonyl ratio) to minimize unreacted intermediates .
- Polar impurities : Use reverse-phase chromatography (C18 column, acetonitrile/water) for final polishing .
- Scale-up issues : Switch from batch to flow chemistry for improved heat dissipation and yield consistency .
What in vivo pharmacokinetic parameters should be prioritized for preclinical development?
Q. Advanced
- Oral bioavailability : Conduct cassette dosing in rodents; target >20% via AUC comparisons .
- Half-life extension : Introduce deuterium at metabolically labile sites (e.g., benzodioxole methylene) .
- Tissue distribution : Use whole-body autoradiography to assess brain/plasma ratios .
How can researchers evaluate synergistic effects with adjuvant therapies?
Q. Advanced
- Combination index (CI) : Calculate via Chou-Talalay method using fixed-ratio dosing in cell lines (e.g., CI < 0.9 indicates synergy) .
- Pathway analysis : Perform RNA-seq to identify co-targeted pathways (e.g., MAPK/PI3K crosstalk) .
- In vivo validation : Test efficacy in xenograft models with carboplatin or paclitaxel co-administration .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
